![molecular formula C13H11NO3 B594327 3-(4-Methoxyphenyl)isonicotinic acid CAS No. 1258618-34-6](/img/structure/B594327.png)
3-(4-Methoxyphenyl)isonicotinic acid
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Overview
Description
3-(4-Methoxyphenyl)isonicotinic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The molecule has a complexity of 261 and a topological polar surface area of 59.4Ų .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 229.23 and a molecular formula of C13H11NO3 . The compound has a complexity of 261 and a topological polar surface area of 59.4Ų .Scientific Research Applications
Green Synthesis of Pyranopyrazoles
3-(4-Methoxyphenyl)isonicotinic acid has been utilized as a dual and biological organocatalyst in the green synthesis of pyranopyrazoles. This method emphasizes a one-pot, solvent-free approach, showcasing its role in promoting environmentally friendly reactions (Zolfigol et al., 2013).
Advancements in Porphyrin-based Materials
Research has highlighted the synthesis of unsymmetrical porphyrins containing this compound. These compounds have been investigated for their spectroscopic properties, potential semiconductor applications, and significance in developing materials with enhanced optical properties (Wang et al., 2021).
Schiff Bases Formation
The compound has been pivotal in synthesizing Schiff bases, contributing significantly to structural chemistry and material science. These bases play a crucial role in forming complex structures and have applications in various fields, including catalysis and material development (Yang, 2007).
Complexation with Metal Ions
Studies have also explored the complexation of this compound with metals, such as samarium, to form compounds with potential antibacterial properties. This research underscores its applicability in developing new materials and pharmaceuticals (Omar (Al-Ahdal) et al., 2020).
Danshensu Derivatives Synthesis
Further investigations have led to the synthesis of Danshensu derivatives from this compound, highlighting its role in the development of cardiovascular drugs. This showcases the compound's versatility in synthesizing bioactive molecules (Fang-gan, 2015).
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJXXVBGINPOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687139 |
Source
|
Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258618-34-6 |
Source
|
Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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